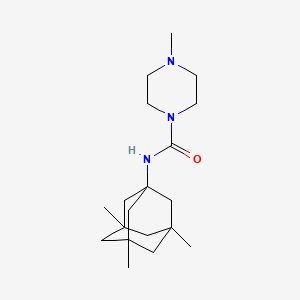![molecular formula C18H19ClN2O2 B4080379 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol](/img/structure/B4080379.png)
1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol
Descripción general
Descripción
The compound “1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol” is a chemical compound with the molecular formula C17H17ClN2O2 . It’s structurally similar to other compounds such as 1-[3-(3-Chlorophenoxy)propyl]piperidine and 3-(4-Chlorophenyl)propionic acid .
Molecular Structure Analysis
The molecular structure of “1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol” consists of a benzimidazole ring attached to a propyl chain, which is further connected to a chlorophenoxy group . The presence of the benzimidazole ring and the chlorophenoxy group may contribute to its chemical properties and potential biological activity.Aplicaciones Científicas De Investigación
Plant Growth and Development
The compound has been associated with the regulation of plant growth and development. It is involved in the modulation of reactive oxygen species (ROS) signaling, which is crucial for plant processes such as seed germination, growth, environmental stress responses, and flowering .
Fertility in Rice
Studies have shown that the compound can impact fertility in rice through the NADPH-dependent H2O2 signaling pathway. This pathway plays a significant role in pollen viability, anther dehiscence, and spikelet morphology .
Environmental Stress Response in Plants
The compound is part of the scaffold protein receptor for Activated C Kinase1 (RACK1), which regulates environmental stress signal transduction pathways in plants. This includes responses to abiotic stresses like salinity, which can induce senescence in rice leaves .
Chlorophyll Degradation Regulation
It has been implicated in the delay of salinity-induced senescence in rice leaves by regulating chlorophyll degradation. This is important for maintaining the photosynthetic efficiency of plants under stress conditions .
Mecanismo De Acción
Target of Action
The compound, also known as CBKinase1_016357, is likely to interact with isoforms of the casein kinase 1 (CK1) family . These isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Mode of Action
Given its potential interaction with ck1 isoforms, it may influence the phosphorylation of key regulatory molecules, thereby affecting various cellular processes .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with CK1 isoforms. These pathways could include those involved in cell cycle regulation, transcription and translation processes, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. If it interacts with CK1 isoforms, it could potentially influence a variety of cellular processes, including cell cycle regulation, transcription and translation, cytoskeletal structure, cell-cell adhesion, and receptor-coupled signal transduction .
Propiedades
IUPAC Name |
1-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-13(22)18-20-16-5-2-3-6-17(16)21(18)11-4-12-23-15-9-7-14(19)8-10-15/h2-3,5-10,13,22H,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNYQJUBHSDNPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(3-methoxyphenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4080301.png)
![3-[4-(dimethylamino)phenyl]-11-(4-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4080307.png)

![N-[5-(4-chlorophenyl)-7-(2-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]benzenesulfonamide](/img/structure/B4080322.png)


![N-(4-{[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4080348.png)
![2-methoxy-4-(3-oxo-1,2,3,4-tetrahydrobenzo[f]quinolin-1-yl)phenyl propionate](/img/structure/B4080357.png)

![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4080376.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4080393.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-5-chloro-1-naphthamide](/img/structure/B4080400.png)
